Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate
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Overview
Description
Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and a methyl group attached to the pyridine ring, along with an ethyl acetate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate typically involves the reaction of 3-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyridine ring can influence the binding affinity and specificity of the compound towards its targets. The ester moiety can undergo hydrolysis to release the active form of the compound, which can then exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-chloro-5-trifluoromethylpyridin-2-YL)acetate: Similar structure but with a trifluoromethyl group instead of a methyl group.
Methyl 2-(3-methylpyridin-2-YL)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(5-chloropyridin-2-YL)acetate: Similar structure but with the chloro group at a different position on the pyridine ring.
Uniqueness
Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-9-8(11)4-7(2)6-12-9/h4,6H,3,5H2,1-2H3 |
InChI Key |
QLUJYEMUNZRIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)C)Cl |
Origin of Product |
United States |
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